(Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-15-7-10-25(11-8-15)20-17(21(28)27-14-16(2)5-6-19(27)24-20)13-18-22(29)26(23(31)32-18)9-4-12-30-3/h5-6,13-15H,4,7-12H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJSBSUSDQYNSP-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one belongs to the thioxothiazolidin-4-one family, which has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article compiles recent findings on the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that thioxothiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against multiple Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL. The most effective compound in this series showed a MIC of 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.030 |
| Compound 12 | E. coli | 0.011 | 0.060 |
Anticancer Activity
Thioxothiazolidin-4-one derivatives have also been investigated for their anticancer potential. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. The thiazolidin-4-one scaffold has been recognized as a promising structure for developing novel anticancer agents due to its ability to target multiple pathways involved in cancer progression .
Case Study: Inhibition of Cancer Cell Lines
A study focusing on the anticancer activity of thioxothiazolidin derivatives revealed that several compounds significantly inhibited the proliferation of different cancer cell lines, showcasing IC50 values in the low micromolar range. The structure–activity relationship (SAR) indicated that modifications to the thiazolidin core could enhance efficacy against specific cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE). Research indicates that thioxothiazolidin derivatives can effectively inhibit AChE activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Compound A | 10.5 |
| Compound B | 15.2 |
| Compound C | 8.9 |
Scientific Research Applications
Biological Activities
- Anticancer Properties : Research indicates that compounds containing the pyrido[1,2-a]pyrimidine moiety exhibit significant anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. This compound may function as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in cancer signaling pathways .
- Antimicrobial Activity : The thiazolidinone derivatives have been recognized for their antimicrobial properties. Studies show that modifications to the thiazolidinone structure can enhance activity against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.
- CNS Activity : The presence of the piperidine ring suggests potential neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that compounds with structural similarities to (Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one demonstrated promising IC50 values, suggesting effective inhibition of cancer cell growth .
- Mechanistic Studies : Another research article explored the mechanism of action of thiazolidinone derivatives, revealing that they may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was linked to the structural features present in compounds similar to the one .
Data Table of Related Compounds
Preparation Methods
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 381695-58-5 | |
| Molecular Formula | $$ \text{C}{23}\text{H}{28}\text{N}{4}\text{O}{3}\text{S}_{2} $$ | |
| Molar Mass | 472.62 g/mol | |
| Synonyms | STK876989, SALOR-INT L246123-1EA |
Synthetic Pathways and Methodologies
The synthesis involves multi-step reactions to construct the heterocyclic cores and introduce substituents. While direct protocols for this compound are limited in public literature, analogous methods from patents and databases provide critical insights.
Thiazolidinone Core Formation
The 2-thioxothiazolidin-4-one ring is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example:
Pyrido[1,2-a]pyrimidin-4-one Synthesis
The pyrido-pyrimidinone moiety is constructed through annulation reactions :
Methylene Bridge Formation
The (Z)-methylene linkage between the two heterocycles is established via a Knoevenagel condensation :
- Reaction of the thiazolidinone’s active methylene group with a pyrido-pyrimidinone aldehyde under basic conditions (e.g., piperidine or ammonium acetate).
- Stereoselectivity : The Z-configuration is favored by steric hindrance and π-π stacking interactions during condensation.
Optimization of Reaction Conditions
Critical parameters for yield and purity include temperature, catalysts, and solvent systems.
Table 2: Representative Reaction Conditions
Purification and Characterization
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Characterization :
Challenges and Mitigation Strategies
- Stereochemical control : Use of bulky bases (e.g., DBU) to favor Z-isomer formation.
- Byproduct formation : Optimized stoichiometry and slow reagent addition reduce dimerization.
- Solubility issues : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing (Z)-3-(3-methoxypropyl)-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodological Answer: The compound’s thiazolidinone and pyridopyrimidine moieties suggest a multi-step synthesis. A plausible approach involves:
Oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol, as demonstrated for analogous triazolopyridine derivatives .
Knoevenagel condensation to introduce the methylene group, typically performed under reflux in ethanol with catalytic piperidine .
Purification via column chromatography or recrystallization from DMF-EtOH (1:1) mixtures to isolate the Z-isomer .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and Z/E configuration via coupling constants and NOE correlations.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns.
- X-ray Crystallography: Resolves ambiguous structural features (e.g., piperidine ring conformation) using SHELXL refinement .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrido[1,2-a]pyrimidin-4-one core synthesis?
- Methodological Answer:
- Heuristic Algorithms: Bayesian optimization can systematically explore reaction parameters (e.g., temperature, solvent ratios) to maximize yield, outperforming manual trial-and-error .
- Green Chemistry Principles: Replace hazardous oxidants (e.g., Cr(VI)) with NaOCl, as shown in oxidative ring closures for related heterocycles .
Q. What strategies resolve contradictions in spectral data, such as overlapping NMR signals or ambiguous crystallographic refinement?
- Methodological Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) with DFT-calculated chemical shifts to deconvolute overlapping signals.
- Twinned Data Refinement: Use SHELXL’s twin-law algorithms to address challenges in crystallographic data from non-merohedral twinning .
Q. How can regioselectivity in the methylene insertion step be controlled to favor the Z-isomer?
- Methodological Answer:
- Steric and Electronic Modulation: Introduce bulky groups (e.g., 4-methylpiperidin-1-yl) to sterically hinder the E-configuration.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-selectivity, as observed in analogous Knoevenagel reactions .
Q. What mechanistic insights underpin the oxidative cyclization step in synthesizing the pyridopyrimidine moiety?
- Methodological Answer:
- Intermediate Trapping: Use ESI-MS to identify hydrazine intermediates during NaOCl-mediated cyclization.
- Kinetic Studies: Monitor reaction progress via in situ IR to determine rate-limiting steps, as applied in triazolopyridine synthesis .
Data Analysis & Validation
Q. How should researchers validate the purity and stereochemical integrity of the final compound?
- Methodological Answer:
- HPLC-PDA/MS: Use chiral stationary phases to confirm enantiopurity and detect diastereomers.
- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent residues post-recrystallization .
Q. What computational tools are recommended for docking studies involving this compound’s biological targets?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions using AMBER or GROMACS, focusing on the thioxothiazolidinone moiety’s binding affinity.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict reactive sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
